molecular formula C14H8BrNO3 B4305279 2-bromo-7-nitrodibenzo[b,f]oxepine

2-bromo-7-nitrodibenzo[b,f]oxepine

Cat. No.: B4305279
M. Wt: 318.12 g/mol
InChI Key: KPSCPMUNDGOUSZ-UHFFFAOYSA-N
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Description

2-bromo-7-nitrodibenzo[b,f]oxepine is a chemical compound belonging to the dibenzo[b,f]oxepine family. This compound features a seven-membered oxepine ring fused with two benzene rings, with bromine and nitro substituents at the 2 and 7 positions, respectively. Dibenzo[b,f]oxepine derivatives are known for their diverse pharmacological activities and are of significant interest in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-7-nitrodibenzo[b,f]oxepine typically involves the reaction of 2-bromo-1-nitrobenzene with appropriate phenolic compounds under basic conditions. One common method includes the cyclocondensation of substituted 2-nitro-1-bromobenzene with substituted 2-aminophenols . The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts such as copper may be employed to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions

2-bromo-7-nitrodibenzo[b,f]oxepine undergoes various chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Oxidation: The compound can undergo oxidation reactions, although these are less common.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium thiolate or primary amines in polar aprotic solvents.

    Reduction: Hydrogen gas with palladium on carbon or other reducing agents like tin(II) chloride.

    Oxidation: Strong oxidizing agents such as potassium permanganate.

Major Products Formed

    Nucleophilic substitution: Formation of substituted dibenzo[b,f]oxepines.

    Reduction: Formation of 2-amino-7-nitrodibenzo[b,f]oxepine.

    Oxidation: Formation of oxidized derivatives, depending on the specific oxidizing agent used.

Scientific Research Applications

2-bromo-7-nitrodibenzo[b,f]oxepine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-bromo-7-nitrodibenzo[b,f]oxepine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The compound may also inhibit certain enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    Dibenzo[b,f][1,4]oxazepine: Another member of the dibenzo[b,f]oxepine family with similar structural features but different substituents.

    Dibenzo[b,f][1,4]thiazepine: Contains a sulfur atom in place of the oxygen atom in the oxepine ring.

    Dibenzo[b,f][1,4]diazepine: Features a nitrogen atom in the oxepine ring.

Uniqueness

2-bromo-7-nitrodibenzo[b,f]oxepine is unique due to its specific substituents, which confer distinct chemical and biological properties.

Properties

IUPAC Name

3-bromo-9-nitrobenzo[b][1]benzoxepine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8BrNO3/c15-11-4-6-13-10(7-11)2-1-9-3-5-12(16(17)18)8-14(9)19-13/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPSCPMUNDGOUSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CC3=C(O2)C=CC(=C3)Br)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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